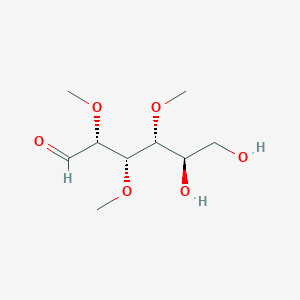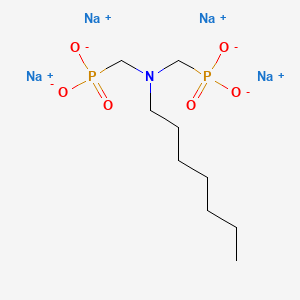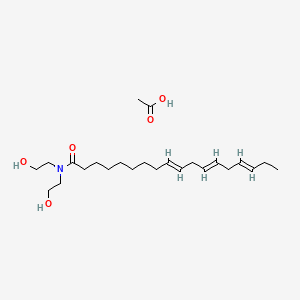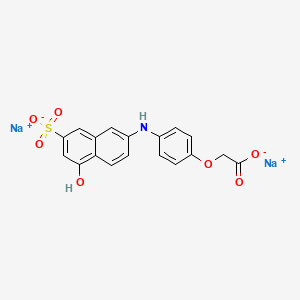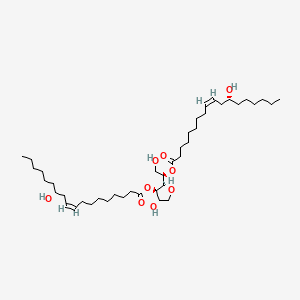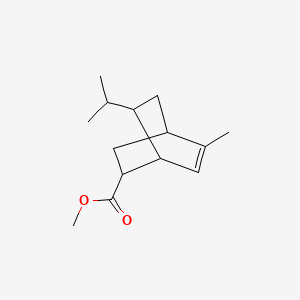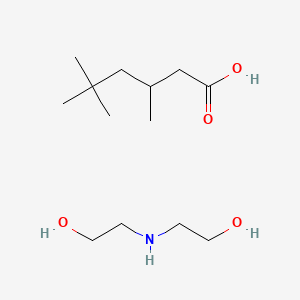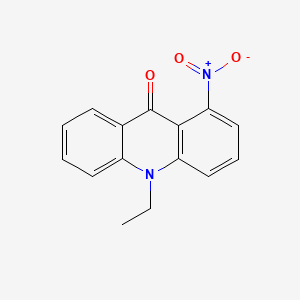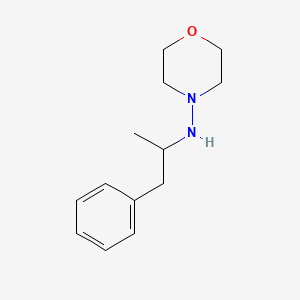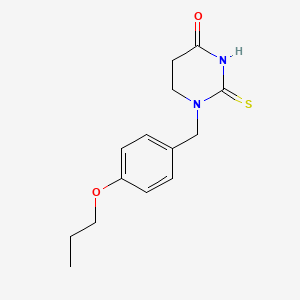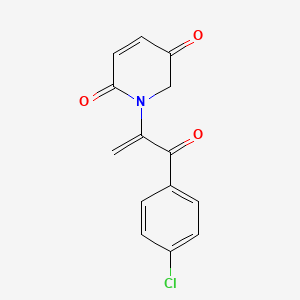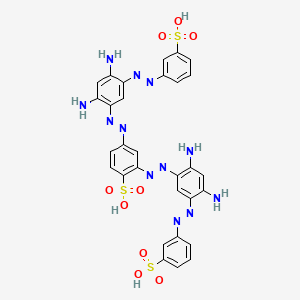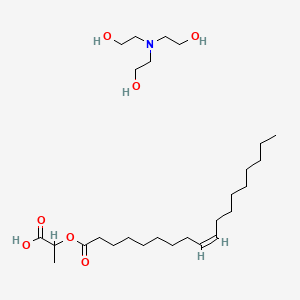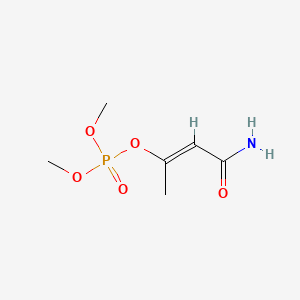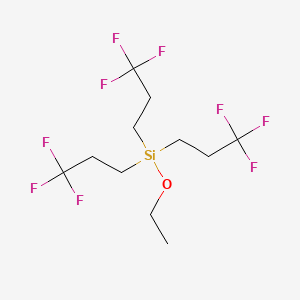
Silane, ethoxytris(3,3,3-trifluoropropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ethoxytris(3,3,3-trifluoropropyl)-: is an organosilicon compound with the molecular formula C11H17F9OSi . This compound is characterized by the presence of ethoxy and trifluoropropyl groups attached to a silicon atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Silane, ethoxytris(3,3,3-trifluoropropyl)- typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with ethanol. The reaction proceeds as follows: [ \text{CF}_3\text{CH}_2\text{CH}_2\text{SiCl}_3 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Si(OC}_2\text{H}_5)_3 + 3\text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of Silane, ethoxytris(3,3,3-trifluoropropyl)- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Silane, ethoxytris(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Results in the formation of substituted silanes.
Aplicaciones Científicas De Investigación
Silane, ethoxytris(3,3,3-trifluoropropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, ethoxytris(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in surface modification and the creation of durable coatings .
Comparación Con Compuestos Similares
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Triethoxy(3,3,3-trifluoropropyl)silane
- Trichloro(3,3,3-trifluoropropyl)silane
Uniqueness: Silane, ethoxytris(3,3,3-trifluoropropyl)- is unique due to its combination of ethoxy and trifluoropropyl groups, which provide both hydrophobicity and reactivity. This makes it particularly useful in applications requiring water repellency and strong adhesion .
Propiedades
Número CAS |
1511-21-3 |
|---|---|
Fórmula molecular |
C11H17F9OSi |
Peso molecular |
364.32 g/mol |
Nombre IUPAC |
ethoxy-tris(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C11H17F9OSi/c1-2-21-22(6-3-9(12,13)14,7-4-10(15,16)17)8-5-11(18,19)20/h2-8H2,1H3 |
Clave InChI |
LTVRWXSBJFCVOP-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCC(F)(F)F)(CCC(F)(F)F)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


